Benzoic acid, 4-[(benzoylhydrazono)methyl]-
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Overview
Description
Benzoic acid, 4-[(benzoylhydrazono)methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a benzoylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(benzoylhydrazono)methyl]- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-formylbenzoic acid with benzoylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(benzoylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, amines, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[(benzoylhydrazono)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which benzoic acid, 4-[(benzoylhydrazono)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-:
Benzoic acid, 4-methoxy-:
Uniqueness
Benzoic acid, 4-[(benzoylhydrazono)methyl]- is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61471-41-8 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(benzoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-4-2-1-3-5-12)17-16-10-11-6-8-13(9-7-11)15(19)20/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
LQQWDIKRLCNTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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